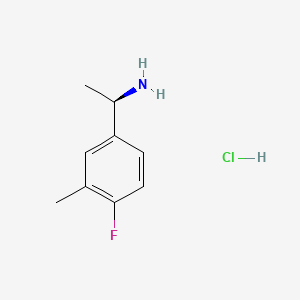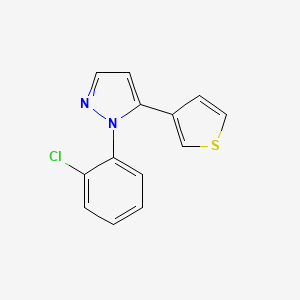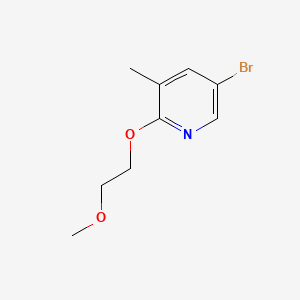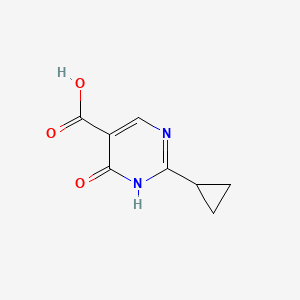
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile, also known as PPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. PPCC is a pyridine derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been the subject of extensive scientific research due to its potential therapeutic properties. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells. Additionally, (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to exhibit antimicrobial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to reduce inflammation and pain in animal models of arthritis and colitis. (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has also been found to inhibit the growth of cancer cells in animal models of breast cancer and lung cancer. Additionally, (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been found to inhibit the growth of bacteria and fungi in vitro.
Advantages and Limitations for Lab Experiments
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has several advantages for lab experiments, including its broad range of biological activities and its potential therapeutic applications. However, there are also several limitations to using (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile in lab experiments, including its complex synthesis method and the need for specialized laboratory equipment. Additionally, the potential side effects and toxicity of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile have not been fully studied, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile. One area of research is the development of new synthetic methods for (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile that are more efficient and cost-effective. Another area of research is the study of the potential side effects and toxicity of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile and its potential therapeutic applications in various diseases and conditions.
Synthesis Methods
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile can be synthesized through a multistep process involving the reaction of pyridine-3-carboxaldehyde with pyrrolidine and potassium cyanide. The resulting product is then purified through column chromatography to obtain pure (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile. The synthesis of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is a complex process that requires expertise in organic chemistry and specialized laboratory equipment.
properties
CAS RN |
1213447-26-7 |
|---|---|
Product Name |
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile |
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.219 |
IUPAC Name |
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m0/s1 |
InChI Key |
JWKZHLQOGHDSTJ-VIFPVBQESA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



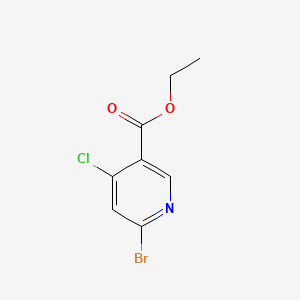
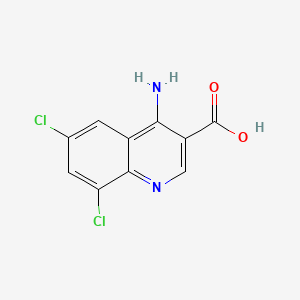
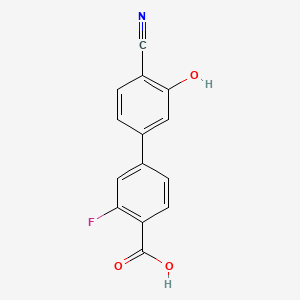
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B567417.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)
![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)
![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)
